
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropoxyphenyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropoxyphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The isopropoxyphenyl group can be introduced via a nucleophilic substitution reaction, and the acetonitrile group can be added through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins or nucleic acids.
相似化合物的比较
Similar Compounds
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the isopropoxy group, which may affect its reactivity and binding properties.
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methoxy group instead of an isopropoxy group, which can influence its electronic properties and solubility.
Uniqueness
2-(5-(3-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the isopropoxy group, which can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC 名称 |
2-[3-(3-propan-2-yloxyphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C14H15N3O/c1-10(2)18-13-5-3-4-11(8-13)14-9-12(6-7-15)16-17-14/h3-5,8-10H,6H2,1-2H3,(H,16,17) |
InChI 键 |
LTZZQKQZJAENRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


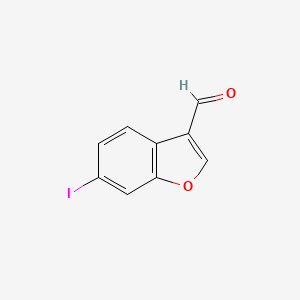
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
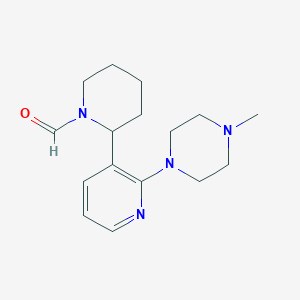
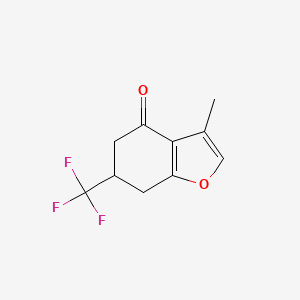
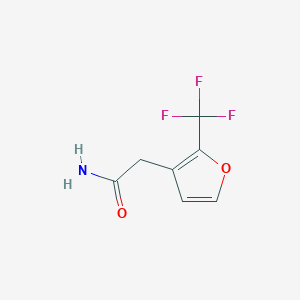
![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
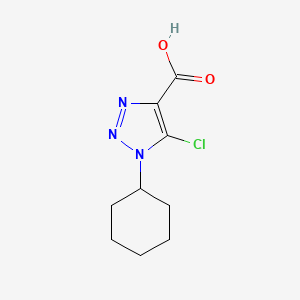

![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
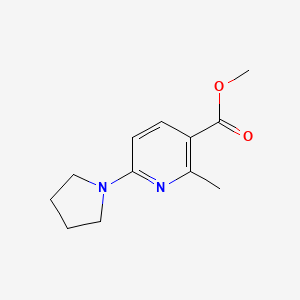

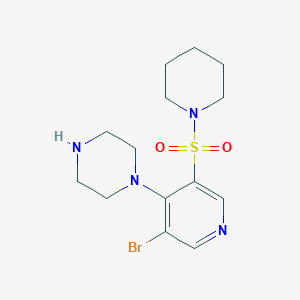
![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)
